molecular formula C7H10F2O2 B2512916 (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid CAS No. 2248200-35-1

(2R)-2-(3,3-Difluorocyclobutyl)propanoic acid

Cat. No.: B2512916
CAS No.: 2248200-35-1
M. Wt: 164.152
InChI Key: MHEXWFSDZUNBPG-SCSAIBSYSA-N
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Description

(2R)-2-(3,3-Difluorocyclobutyl)propanoic acid is a fluorinated organic compound characterized by the presence of a cyclobutyl ring with two fluorine atoms and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid typically involves the formation of the cyclobutyl ring followed by the introduction of fluorine atoms. One common method is the cyclopropanation of a suitable precursor, followed by difluoromethylation. For example, a cyclopropane derivative can be synthesized using fluorinated acetate salts under microwave conditions, which is faster and avoids the use of toxic substances .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation and difluoromethylation processes. These methods are optimized for high yield and purity, often employing environmentally benign reagents and solvents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3,3-Difluorocyclobutyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2R)-2-(3,3-Difluorocyclobutyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of (2R)-2-(3,3-Difluorocyclobutyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms in the cyclobutyl ring can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-(3,3-Difluorocyclobutyl)acetic acid
  • (2R)-2-(3,3-Difluorocyclobutyl)butanoic acid
  • (2R)-2-(3,3-Difluorocyclobutyl)pentanoic acid

Uniqueness

(2R)-2-(3,3-Difluorocyclobutyl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the difluorocyclobutyl group enhances its stability and reactivity compared to similar compounds, making it valuable for various applications.

Properties

IUPAC Name

(2R)-2-(3,3-difluorocyclobutyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4(6(10)11)5-2-7(8,9)3-5/h4-5H,2-3H2,1H3,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHEXWFSDZUNBPG-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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